1-Octanol-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

132.24 g/mol |

IUPAC Name |

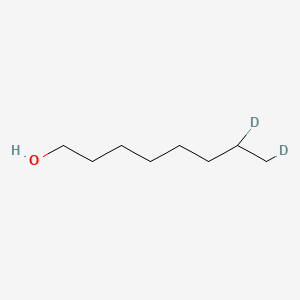

7,8-dideuteriooctan-1-ol |

InChI |

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D |

InChI Key |

KBPLFHHGFOOTCA-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]CC([2H])CCCCCCO |

Canonical SMILES |

CCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Octanol-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Octanol-d2-1, more formally known as 1-Octanol-1,1-d2. This deuterated analog of 1-octanol is of significant interest in pharmaceutical research and development, primarily for its applications in pharmacokinetic studies and as an internal standard in analytical methodologies. This document details its properties, methods for its synthesis and characterization, and its applications in drug development, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

1-Octanol-1,1-d2 is a saturated fatty alcohol where the two hydrogen atoms on the carbon bearing the hydroxyl group are replaced with deuterium. This isotopic substitution imparts a slightly higher molecular weight compared to its non-deuterated counterpart, which can be leveraged in various analytical techniques.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆D₂O | |

| IUPAC Name | 1,1-dideuteriooctan-1-ol | |

| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol, 1,1-dideuteriooctanol | |

| CAS Number | 78510-02-8 |

Physical Properties

| Property | Value (1-Octanol-1,1-d2, Computed) | Value (1-Octanol, Experimental) | Source |

| Molecular Weight | 132.24 g/mol | 130.23 g/mol | [1] |

| Boiling Point | Not available | 195 °C | |

| Melting Point | Not available | -16 °C | |

| Density | Not available | 0.827 g/mL at 25 °C | |

| Appearance | Expected to be a clear, colorless liquid | Clear, colorless liquid with a penetrating aromatic odor | [2] |

| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents | Sparingly soluble in water; miscible with ethanol and ether | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of 1-Octanol-1,1-d2 and the experimental determination of its key physical properties.

Synthesis of 1-Octanol-1,1-d2

A common and effective method for the synthesis of 1-Octanol-1,1-d2 is the reduction of octanal or an octanoic acid ester using a deuterated reducing agent. The following protocol describes the synthesis from octanal using lithium aluminum deuteride (LiAlD₄).

Reaction: CH₃(CH₂)₆CHO + LiAlD₄ → CH₃(CH₂)₆CD₂OH

Materials:

-

Octanal (freshly distilled)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterated water (D₂O)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

In the flask, prepare a suspension of LiAlD₄ in anhydrous diethyl ether.

-

Dissolve freshly distilled octanal in anhydrous diethyl ether and place it in the dropping funnel.

-

Cool the LiAlD₄ suspension to 0 °C using an ice bath.

-

Add the octanal solution dropwise to the cooled LiAlD₄ suspension with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O. This should be followed by the addition of a 15% aqueous sodium hydroxide solution and then water.

-

Filter the resulting mixture to remove the aluminum salts. Wash the salts with diethyl ether.

-

Combine the filtrate and the ether washings. Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Octanol-1,1-d2.

Safety Precautions: Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Determination of Boiling Point

The boiling point of the synthesized 1-Octanol-1,1-d2 can be determined using a micro-boiling point or distillation method.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Micro-boiling point):

-

Place a small amount (a few milliliters) of the purified 1-Octanol-1,1-d2 into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a calibrated thermometer into the test tube, ensuring the bulb is above the liquid surface to measure the vapor temperature.

-

Gently heat the test tube in a heating mantle or oil bath.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid boils and condenses on the thermometer bulb.

Determination of Density

The density of 1-Octanol-1,1-d2 can be determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer or a calibrated micropipette

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with 1-Octanol-1,1-d2 at a constant, recorded temperature.

-

Measure the mass of the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer masses.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Applications in Drug Development

The primary utility of 1-Octanol-1,1-d2 in drug development stems from the kinetic isotope effect and its use as an internal standard.

Pharmacokinetic Studies

Deuteration of a drug molecule at a site of metabolic transformation can slow down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites. While 1-Octanol-1,1-d2 itself is not a therapeutic agent, it serves as a simple model compound for studying the effects of deuteration on the metabolism of long-chain alcohols, which are components of some drug delivery systems.[3]

Internal Standard in Mass Spectrometry

1-Octanol-1,1-d2 is an ideal internal standard for the quantification of 1-octanol and other similar long-chain alcohols in biological matrices using mass spectrometry (MS). An internal standard is a compound that is chemically similar to the analyte but has a different mass, which is added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis.[4]

Conclusion

1-Octanol-1,1-d2 is a valuable tool for researchers and scientists in the field of drug development. Its synthesis is achievable through standard organic chemistry techniques, and its properties make it highly suitable for use in pharmacokinetic studies and as an internal standard for quantitative analysis. Understanding the chemical properties and experimental protocols associated with this compound is crucial for its effective application in advancing pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Octanol-d2-1 (1,1-dideuteriooctan-1-ol)

This technical guide provides a comprehensive overview of the synthesis of 1-Octanol-d2-1, a deuterated isotopologue of 1-octanol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis.

Introduction

This compound, also known as 1,1-dideuteriooctan-1-ol, is a saturated fatty alcohol in which the two hydrogen atoms at the C-1 position are replaced with deuterium. This isotopic labeling provides a valuable tool for various scientific applications due to the distinct physical properties of deuterium compared to protium, most notably its different mass and nuclear magnetic resonance signature. The synthesis of this compound is typically achieved through the reduction of a suitable C8 carbonyl precursor with a powerful deuterated reducing agent.

Synthetic Pathway Overview

The most direct and efficient method for the synthesis of this compound is the reduction of an octanoic acid derivative, such as an ester or the carboxylic acid itself, using a strong deuterium-donating reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce esters and carboxylic acids to primary alcohols with high efficiency.[1] The reaction involves the nucleophilic addition of deuteride ions (D⁻) to the carbonyl carbon.

The overall synthetic transformation can be represented as follows:

-

Starting Material: Ethyl Octanoate (or Octanoic Acid)

-

Reagent: Lithium Aluminum Deuteride (LiAlD₄)

-

Product: this compound

Below is a diagram illustrating the logical workflow for the synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound via the reduction of ethyl octanoate with lithium aluminum deuteride. This procedure is adapted from standard protocols for reductions using lithium aluminum hydride.[2][3]

Materials:

-

Ethyl octanoate (≥99%)

-

Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

Sulfuric acid (10% v/v) or Sodium sulfate decahydrate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel), dried in an oven prior to use.

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas (e.g., Nitrogen or Argon) to exclude atmospheric moisture, as LiAlD₄ reacts violently with water.[3]

-

Reagent Suspension: In the reaction flask, carefully place lithium aluminum deuteride (e.g., 2.0 g, ~47.6 mmol). Add anhydrous THF (50 mL) to create a suspension.

-

Substrate Addition: Dissolve ethyl octanoate (e.g., 5.0 g, 29.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

-

Reaction: Add the ethyl octanoate solution dropwise to the stirred LiAlD₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and heat at reflux for approximately 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Workup): Cool the reaction mixture to 0 °C using an ice bath. Caution: This step is highly exothermic and generates flammable hydrogen gas. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlD₄. Following this, very slowly add water (e.g., 2 mL), followed by 15% aqueous sodium hydroxide (e.g., 2 mL), and then water again (e.g., 6 mL) to precipitate the aluminum salts.

-

Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture and wash the solid precipitate thoroughly with additional THF or diethyl ether.

-

Extraction: Combine the filtrate and the washes. The organic layer can be further washed with brine, then dried over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Starting Material | Ethyl Octanoate | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | - |

| Product | This compound | C₈H₁₆D₂O |

| Molecular Weight | 132.24 g/mol | [4] |

| Reaction Data | ||

| Theoretical Yield | ~3.84 g (based on 5.0 g starting material) | Stoichiometric calculation |

| Typical Actual Yield | 85-95% | Based on analogous LiAlH₄ reductions of esters.[1] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [5] (for non-deuterated) |

| Boiling Point | ~195 °C at 1013 hPa | [6] (for non-deuterated) |

| Isotopic Purity | >98 atom % D at C-1 | Dependent on the purity of the LiAlD₄ used. |

Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The characteristic triplet signal for the -CH₂-OH protons (typically around 3.6 ppm for 1-octanol) should be absent or significantly diminished, confirming deuterium incorporation at the C-1 position.

-

²H NMR: A signal corresponding to the C-1 deuterons will be present.

-

¹³C NMR: The signal for the C-1 carbon will show a characteristic triplet multiplicity due to coupling with deuterium.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +2 mass units compared to unlabeled 1-octanol, confirming the incorporation of two deuterium atoms.

Safety Considerations

-

Lithium aluminum deuteride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen/deuterium gas. It must be handled under an inert atmosphere in a fume hood.

-

The quenching process is highly exothermic and requires careful, slow addition of quenching agents at low temperatures.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. adichemistry.com [adichemistry.com]

- 4. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Octanol for synthesis | 111-87-5 [sigmaaldrich.com]

1-Octanol-d2-1 CAS number and specifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Octanol-d2-1, a deuterated form of 1-octanol, intended for use in advanced research and development. Below you will find its chemical specifications, relevant experimental protocols, and its application in scientific studies.

Core Specifications

This compound, also known as 1,1-dideuteriooctan-1-ol, is a valuable tool in various scientific disciplines due to the presence of deuterium at the C-1 position. This isotopic labeling provides a means to trace and quantify the molecule in complex biological and chemical systems.

| Property | Value |

| CAS Number | 78510-02-8 |

| Molecular Formula | C₈H₁₆D₂O |

| Molecular Weight | 132.24 g/mol |

| Appearance | Liquid |

| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol |

Applications in Research and Development

Deuterium-labeled compounds like this compound are primarily utilized as internal standards in analytical chemistry and as tracers in metabolic and pharmacokinetic studies. The heavier isotope allows for differentiation from the endogenous, non-labeled compound by mass spectrometry, enabling precise quantification.

While specific research explicitly detailing the use of this compound is not extensively published, its application can be inferred from the established use of deuterated compounds in drug development. The primary utility lies in studies of:

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 1-octanol or related compounds. The deuterium label allows for the tracking of the administered compound and its metabolites.

-

Metabolic Profiling: Elucidating the metabolic pathways of 1-octanol. By tracking the deuterated label, researchers can identify metabolic products and understand the biochemical transformations the molecule undergoes.

-

Internal Standards: Serving as a reliable internal standard for the quantification of 1-octanol in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the analysis of volatile compounds like 1-octanol. When using this compound, it would typically serve as an internal standard for the quantification of endogenous 1-octanol.

Sample Preparation:

A vortex-assisted liquid-liquid microextraction (VALLME) procedure can be employed for sample extraction. In this method, a small volume of a biological sample (e.g., 1.2 mL) is mixed with an extraction solvent (e.g., 400 µL of 1-octanol, which in this case would be the analyte, with a known amount of this compound added as the internal standard).[1]

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Agilent or Shimadzu GC system

-

Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, monitor characteristic ions for both 1-octanol and this compound. For 1-octanol, key fragments would be monitored. For this compound, the molecular ion and key fragments would be shifted by +2 m/z units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of this compound.

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The proton spectrum of this compound will be similar to that of 1-octanol, with the notable absence of the signal corresponding to the protons on the first carbon (C-1), which have been replaced by deuterium.

-

The signal for the hydroxyl (-OH) proton will be present. Its chemical shift can be confirmed by a D₂O shake, where the -OH peak disappears upon addition of deuterium oxide.[2]

²H (Deuterium) NMR Spectroscopy:

-

A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the C-1 position, confirming the location of the isotopic label.

¹³C NMR Spectroscopy:

-

The ¹³C spectrum will show a signal for the C-1 carbon that is significantly attenuated and may appear as a multiplet due to coupling with deuterium.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound could be used as a tracer.

Caption: Workflow for a pharmacokinetic study using an isotopically labeled compound.

Signaling Pathway Involvement

Currently, there is no specific signaling pathway that has been identified in the literature as being directly modulated by this compound. Research on the biological effects of 1-octanol suggests it can act as an inhibitor of T-type calcium channels.[3] It is plausible that this compound would exhibit similar activity, and its use in studies could help to elucidate the mechanism of action and metabolic fate related to this inhibition.

The diagram below conceptualizes the potential use of this compound in studying the inhibition of T-type calcium channels.

Caption: Conceptual use of this compound in studying T-type calcium channel inhibition.

References

Commercial Availability and Technical Applications of 1-Octanol-d2-1: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Octanol-d2-1, a deuterated form of 1-Octanol, detailing its commercial availability, physicochemical properties, and significant applications in biomedical research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols from seminal research, and illustrates the signaling pathway involved in its primary mechanism of action.

Commercial Availability and Physicochemical Properties

This compound is a commercially available stable isotope-labeled compound. It is supplied by vendors such as MedChemExpress. The deuteration at the first position can offer advantages in pharmacokinetic studies by altering metabolic pathways and potentially enhancing drug efficacy and safety.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 1-Octanol-d2, 1,1-dideuteriooctan-1-ol | MedChemExpress, PubChem |

| CAS Number | 78510-02-8 | MedChemExpress |

| Molecular Formula | C₈H₁₆D₂O | MedChemExpress |

| Molecular Weight | 132.24 g/mol | MedChemExpress, PubChem |

| Appearance | Liquid | MedChemExpress |

| Storage Conditions | -20°C for 3 years (pure form) | MedChemExpress |

Primary Mechanism of Action: T-type Calcium Channel Inhibition

1-Octanol is a known inhibitor of T-type calcium channels, a class of low voltage-activated calcium channels involved in various physiological processes, including neuronal firing and cell signaling. The deuterated form, this compound, is expected to exhibit a similar inhibitory profile.

Quantitative Data on T-type Channel Inhibition

Research has demonstrated that 1-Octanol inhibits native T-type calcium currents in a concentration-dependent manner. The inhibitory concentrations (IC₅₀) vary depending on the specific channel isoform and the cellular context.

Table 2: Inhibitory Activity of 1-Octanol on T-type Calcium Channels

| Channel Type | IC₅₀ Value | Cell Type | Reference |

| Native T-currents | ~4 µM | Neurons of nucleus reticularis thalami (nRT) | [2][3] |

| Recombinant CaV3.1 | 362 µM | Human embryonic kidney (HEK) 293 cells | [4][5] |

| Native Thalamic CaV3.1 | 287 µM | Thalamocortical (TC) relay neurons | [4][5] |

| Recombinant CaV3.3 | >100 µM (up to 30-fold less potent than on native channels) | Human embryonic kidney (HEK) 293 cells | [2] |

Signaling Pathway: Implication of the Protein Kinase C Pathway

The inhibitory effect of 1-Octanol on T-type calcium channels in native neurons is more potent than in recombinant systems, suggesting the involvement of an intracellular signaling pathway.[2] Studies have implicated the Protein Kinase C (PKC) pathway in this process.[2][3] It is proposed that 1-Octanol's effect is mediated through the inhibition of calcium-dependent PKC signaling, which in turn modulates the activity of T-type calcium channels.[2][3]

Caption: Proposed signaling pathway of 1-Octanol's inhibition of T-type calcium channels.

Experimental Protocols

This section details the methodologies used in key studies to characterize the effects of 1-Octanol on T-type calcium channels.

Patch-Clamp Electrophysiology in Recombinant Cells and Neurons

This protocol is adapted from studies investigating the mechanism of T-type calcium channel inhibition by aliphatic alcohols.[2][4][5]

Objective: To measure T-type calcium currents in response to 1-Octanol application.

Materials:

-

HEK-293 cells stably expressing the T-type channel of interest (e.g., CaV3.1, CaV3.3).

-

Thalamocortical brain slices from young rats.

-

Patch-clamp rig with amplifier and data acquisition system.

-

External and internal pipette solutions (specific compositions can be found in the cited literature).

-

1-Octanol stock solution.

Procedure:

-

Cell/Slice Preparation:

-

For HEK-293 cells, culture to an appropriate confluency for electrophysiological recording.

-

For brain slices, prepare acute thalamocortical slices (250-300 µm thick) from young rats following institutional guidelines.[2]

-

-

Recording Configuration:

-

Establish a whole-cell patch-clamp configuration.

-

-

Data Acquisition:

-

Record baseline T-type currents using appropriate voltage protocols (e.g., a series of depolarizing steps from a holding potential of -90 mV or -100 mV).[2][4]

-

Perfuse the cells/slices with a solution containing 1-Octanol at various concentrations.

-

Record T-type currents in the presence of 1-Octanol.

-

Perform a washout with the control external solution to test for reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude, inactivation kinetics, and steady-state inactivation properties.

-

Construct concentration-response curves to determine the IC₅₀ value.

-

In Vivo Production of 1-Octanol in Engineered E. coli**

This protocol is based on the work demonstrating the microbial production of 1-Octanol as a biofuel.[6]

Objective: To produce 1-Octanol in a microbial host.

Materials:

-

Escherichia coli strain engineered with the 1-Octanol biosynthesis pathway (overexpressing thioesterase, carboxylic acid reductase, and aldehyde reductase).[6]

-

Luria-Bertani (LB) medium and a modified minimal medium.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

-

Strain Cultivation:

-

Grow an overnight culture of the engineered E. coli strain in LB medium.

-

Inoculate fresh LB medium with the overnight culture and grow to an OD₆₀₀ of 0.5-0.7.

-

-

Induction of 1-Octanol Production:

-

Harvest the cells by centrifugation and wash them with the modified minimal medium.

-

Resuspend the cells in the modified minimal medium.

-

Induce gene expression by adding IPTG to a final concentration of 20 µM.

-

Incubate the culture for a specified period (e.g., 14 hours) at 30°C.

-

-

Extraction and Analysis:

-

Separate the cells from the medium by centrifugation.

-

Extract 1-Octanol from both the cell pellet and the supernatant using an appropriate organic solvent.

-

Analyze the extracts by GC-MS to quantify the amount of 1-Octanol produced.

-

Caption: Engineered metabolic pathway for 1-Octanol production in E. coli.[6]

Applications in Drug Development and Research

Pharmacokinetic Studies

The use of deuterated compounds like this compound is a valuable tool in drug development.[1] Deuterium substitution can alter the rate of metabolic processes, often leading to a longer half-life and reduced formation of toxic metabolites.[1] This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profile of drug candidates. This compound can be used as an internal standard in mass spectrometry-based assays for quantifying its non-deuterated counterpart in biological samples.

Elucidating Ion Channel Function

As demonstrated, 1-Octanol is a useful pharmacological tool for studying the function and modulation of T-type calcium channels. Its effects on channel gating and the involvement of intracellular signaling pathways provide insights into the complex regulation of these ion channels. The deuterated form can be used in similar studies, potentially offering a more stable probe due to its altered metabolic profile.

Conclusion

This compound is a commercially available deuterated compound with significant applications in biomedical research and drug development. Its primary mechanism of action as a T-type calcium channel inhibitor, involving the PKC signaling pathway, makes it a valuable tool for studying ion channel physiology. Furthermore, its isotopic labeling provides advantages for pharmacokinetic studies, contributing to the development of safer and more effective therapeutics. The experimental protocols and data presented in this guide offer a foundation for researchers and scientists to effectively utilize this compound in their investigations.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Inhibition of T-Type Calcium Current in the Reticular Thalamic Neurons by 1-Octanol: Implication of the Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of T-type calcium current in the reticular thalamic neurons by 1-octanol: implication of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial production of 1-octanol: A naturally excreted biofuel with diesel-like properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity Analysis of 1-Octanol-d2-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed to determine the isotopic purity of 1-Octanol-d2-1, a deuterated form of 1-octanol. Accurate assessment of isotopic enrichment and the identification of isotopic impurities are critical for the successful application of this compound in various research and development settings, including its use as an internal standard in mass spectrometry-based quantitative analyses and in metabolic studies.

Introduction to Isotopic Purity

Isotopic labeling, the substitution of an atom with one of its isotopes, is a powerful tool in chemical and biomedical research. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used to label organic molecules. The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is typically expressed as atom percent deuterium (atom % D), which represents the percentage of deuterium atoms at a specific labeled position.

The presence of unlabeled (d0) or partially labeled (d1) species can significantly impact the accuracy of experimental results. Therefore, rigorous analysis to quantify the isotopic purity and identify any isotopic impurities is a mandatory step in the quality control of deuterated compounds.

Analytical Methodologies for Isotopic Purity Determination

The isotopic purity of this compound is primarily assessed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Fourier-transform infrared spectroscopy can also provide valuable information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of isotopic purity analysis, GC can separate this compound from its less deuterated counterparts.

Key Principles:

-

Chromatographic Separation: Isotopologues can be separated based on subtle differences in their physical properties. In many cases, deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs, a phenomenon known as the "inverse isotope effect."

-

Mass Spectrometry Detection: The mass spectrometer detects the separated compounds based on their mass-to-charge ratio (m/z). The difference in mass between this compound and its isotopic impurities allows for their quantification.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its isotopic impurities (d0 and d1) based on their retention times and mass spectra.

-

Extract the ion chromatograms for the molecular ions or characteristic fragment ions of each species.

-

Integrate the peak areas of the extracted ion chromatograms.

-

Calculate the relative abundance of each isotopic species to determine the isotopic purity. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and provides a highly accurate method for determining isotopic purity. A combination of ¹H-NMR and ²H-NMR is often employed.

¹H-NMR is used to detect the presence of residual protons at the labeled positions.

Key Principles:

-

The integration of the residual proton signal at the C-1 position relative to the integration of a non-deuterated proton signal in the molecule (e.g., the methyl protons at the C-8 position) allows for the calculation of isotopic enrichment.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Add a known amount of an internal standard with a well-resolved proton signal if absolute quantification is required.

-

-

NMR Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nucleus: ¹H.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal corresponding to the residual protons at the C-1 position (expected around 3.6 ppm).

-

Integrate a signal from a non-deuterated position, for example, the methyl group protons (expected around 0.9 ppm).

-

Calculate the isotopic purity based on the relative integrals. For this compound, the theoretical integration of the C-1 protons should be close to zero.

-

²H-NMR directly detects the deuterium nuclei, providing a robust method for confirming the position of deuteration and quantifying the isotopic enrichment.

Key Principles:

-

The chemical shifts in ²H-NMR are identical to those in ¹H-NMR.

-

The integration of the deuterium signal at the C-1 position relative to a deuterium reference allows for quantitative analysis.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in a protonated solvent (e.g., chloroform, CHCl₃) containing a known amount of a deuterated internal standard (e.g., benzene-d₆).

-

-

NMR Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

-

Nucleus: ²H.

-

Solvent: CHCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Decoupling: Proton decoupling can be applied to sharpen the deuterium signals.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans (ns): 64 or higher due to the lower sensitivity of the ²H nucleus.

-

-

Data Analysis:

-

Identify and integrate the deuterium signal corresponding to the C-1 position (expected around 3.6 ppm).

-

Compare this integral to the integral of the deuterated internal standard to determine the absolute amount of deuteration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used as a complementary technique to quickly assess the presence of C-D bonds.

Key Principles:

-

The stretching vibration of a C-D bond appears at a lower frequency (around 2100-2250 cm⁻¹) compared to a C-H bond (around 2850-3000 cm⁻¹). The presence and intensity of the C-D stretching band can confirm deuteration.

Experimental Protocol:

-

Sample Preparation:

-

The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

-

FTIR Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis:

-

Identify the C-D stretching vibration band in the region of 2100-2250 cm⁻¹.

-

Observe the reduction in the intensity of the C-H stretching bands around 2900 cm⁻¹.

-

While quantitative analysis can be challenging, the relative intensities of the C-D and C-H stretching bands can provide a semi-quantitative estimate of deuteration.

-

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in a clear and concise manner.

Table 1: Isotopic Purity of this compound Determined by Different Methods

| Analytical Method | Isotopic Purity (atom % D) |

| GC-MS | > 98% |

| ¹H-NMR | > 98% |

| ²H-NMR | > 98% |

Table 2: Typical Isotopic Impurity Profile of this compound

| Isotopic Species | Designation | Relative Abundance (%) |

| 1-Octanol-d2 | d2 | > 98.0 |

| 1-Octanol-d1 | d1 | < 2.0 |

| 1-Octanol-d0 | d0 | < 0.5 |

Note: The values presented in these tables are typical and may vary between different batches and manufacturers. It is essential to analyze each batch to determine its specific isotopic purity.

Visualizations

Molecular Structure and Isotopic Variants

Caption: Chemical structures of this compound and its common isotopic impurities.

General Workflow for Isotopic Purity Analysis

Caption: A flowchart illustrating the key steps in the isotopic purity analysis of this compound.

physical and spectral data of 1-Octanol-d2-1

An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and spectral characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol. The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.[1]

Physical Properties

1-Octanol-1,1-d2 is a colorless liquid.[2] It is a saturated fatty alcohol where two hydrogen atoms at the C-1 position are replaced with deuterium.[1] This isotopic substitution leads to a slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[3][4] Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[2][5]

| Property | Value |

| Molecular Formula | C₈H₁₆D₂O |

| Molecular Weight | 132.24 g/mol [3] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | ~195 °C (estimated, similar to 1-octanol)[4][6] |

| Melting Point | ~-16 °C (estimated, similar to 1-octanol)[4][6] |

| Density | ~0.83 g/cm³ at 20 °C (estimated, similar to 1-octanol)[4] |

| Solubility in Water | 0.3 g/L at 20 °C (for 1-octanol)[4] |

| IUPAC Name | 1,1-dideuteriooctan-1-ol[3] |

| Synonyms | 1-Octanol-d2, n-Octyl-1,1-d2 Alcohol[3] |

Spectral Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 1-Octanol-1,1-d2.

Mass Spectrometry (MS)

The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M+) at m/z 132, corresponding to its molecular weight.[3] The fragmentation pattern will be similar to that of 1-octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and subsequent rearrangement.[7] For the deuterated compound, fragments containing the C-1 position will be heavier by two mass units.

| Technique | Key Features |

| Electron Ionization (EI-MS) | Molecular ion (M+) peak at m/z 132. |

| Fragments containing the C-1 position will be shifted by +2 m/z compared to 1-octanol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Octanol-1,1-d2 are significantly different from those of 1-octanol, primarily due to the deuterium substitution at the C-1 position.

¹H NMR: The characteristic triplet corresponding to the -CH₂OH protons at approximately 3.6 ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d2.[8] The remaining signals for the other methylene and the methyl groups of the alkyl chain will be present.

¹³C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). Its chemical shift will be similar to that of the C-1 in 1-octanol, which is around 63 ppm.[9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 0.88 | t | -CH₃ |

| 1.2-1.4 | m | -(CH₂)₅- | |

| 1.57 | m | -CH₂-CH₂-CD₂- | |

| 3.6 (absent) | - | -CD₂OH | |

| ¹³C | 14.1 | C-8 | |

| 22.7 | C-7 | ||

| 25.7 | C-3 | ||

| 29.3 | C-4, C-5 | ||

| 31.8 | C-6 | ||

| 32.8 | C-2 | ||

| ~63 | t | C-1 (-CD₂OH) |

Note: The ¹H and ¹³C NMR chemical shifts are based on typical values for 1-octanol and may vary slightly depending on the solvent and concentration.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 1-Octanol-1,1-d2, the key differences compared to 1-octanol arise from the C-D bonds.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3200-3600 | O-H stretch | Broad, strong absorption, characteristic of hydrogen-bonded alcohols.[10][11] |

| 2850-2960 | C-H stretch | Strong absorptions from the methyl and methylene groups.[10] |

| 2100-2250 | C-D stretch | Weaker absorptions corresponding to the deuterated methylene group. |

| 1465 | C-H bend | Methylene scissoring.[10] |

| 1378 | C-H bend | Methyl rocking.[10] |

| 1050-1070 | C-O stretch | Strong absorption for the primary alcohol.[11] |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Dilute the 1-Octanol-1,1-d2 sample in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating alcohols (e.g., a DB-5 or similar non-polar column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d2 and analyze its mass spectrum for the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d2 in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1-Octanol-1,1-d2, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of 1-Octanol-1,1-d2.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Octanol-1,1-d2.

Signaling Pathway Inhibition

1-Octanol has been identified as an inhibitor of T-type calcium channels.[1][12] Deuterium labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.

Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in calcium influx.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Octanol - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 1-Octanol [quicknode.quicknode-ipfs.com]

- 7. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. bmse000970 1-Octanol at BMRB [bmrb.io]

- 10. Professional Dibasic Alcohol,Dibasic Acid Supply [dibasicchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

Safety and Handling of 1-Octanol-d2-1: A Technical Guide

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Octanol-d2-1 is not available, the safety profile is expected to be very similar to that of non-deuterated 1-Octanol. The primary difference lies in the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism for the deuterated compound, potentially altering its pharmacokinetic and toxicological properties.[1][2] However, the fundamental chemical hazards remain the same.

1.1. Hazard Identification

1-Octanol is classified as a combustible liquid that can cause serious eye irritation.[3][4][5][6] It may also cause skin irritation and is harmful to aquatic life with long-lasting effects.[4][5]

Table 1: Hazard Statements for 1-Octanol

| Hazard Statement | Description |

| H227 | Combustible liquid.[3] |

| H319 | Causes serious eye irritation.[3][4][5] |

| H315 | Causes skin irritation. |

| H412 | Harmful to aquatic life with long lasting effects.[3][4][5] |

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize risks.

Table 2: Recommended Precautionary Measures and PPE

| Precaution | Description |

| Ventilation | Work in a well-ventilated area to avoid inhalation of vapors.[4] |

| Eye Protection | Wear chemical safety goggles or a face shield.[4][5] |

| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber).[5] |

| Skin Protection | Wear appropriate protective clothing to prevent skin contact. |

| Storage | Store in a cool, well-ventilated place away from heat and open flames.[3] Keep container tightly closed.[6] |

| Fire Safety | Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[7] |

1.3. First Aid Measures

In case of exposure, follow these first aid guidelines:

Table 3: First Aid Procedures for 1-Octanol Exposure

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart.[4][5] Seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water.[4][5] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Experimental Protocols

2.1. Synthesis of this compound via Catalytic H/D Exchange

A common method for the synthesis of deuterated alcohols is through catalytic hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) as the deuterium source.

Methodology:

-

Catalyst Preparation: A ruthenium or iridium pincer complex is often used as the catalyst.

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), the catalyst is added to a reaction vessel.

-

Reagents: 1-Octanol and a molar excess of D₂O are added to the vessel. A base, such as sodium hydroxide, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 100-150°C) and stirred for a defined period (e.g., 12-24 hours) to allow for the H/D exchange to occur at the C-1 position.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer containing the deuterated product is separated from the aqueous layer.

-

Purification: The product is purified using standard techniques such as distillation or column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

2.2. Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Methodology:

-

¹H NMR: The disappearance or significant reduction of the signal corresponding to the C-1 protons of 1-octanol confirms deuteration at that position.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum confirms the incorporation of deuterium.

-

Mass Spectrometry: An increase in the molecular weight of the compound by two mass units (corresponding to the two deuterium atoms) compared to non-deuterated 1-octanol provides further evidence of successful deuteration.

Biological Significance and Signaling Pathways

3.1. Metabolism of 1-Octanol

In biological systems, 1-octanol can be metabolized through oxidation. In microorganisms, this often involves the oxidation of the terminal methyl group to form 1-octanol, which is then further oxidized to octanoic acid and subsequently undergoes β-oxidation.[8] In mammals, cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of xenobiotics, including alcohols.[9][10][11] It is anticipated that 1-octanol is a substrate for CYP enzymes, which would hydroxylate it to facilitate excretion. The deuteration at the C-1 position in this compound is expected to slow down this metabolic process due to the kinetic isotope effect.[2][12]

Caption: Proposed metabolic pathway of 1-Octanol.

3.2. Signaling Pathway Interactions

1-Octanol has been identified as an inhibitor of T-type calcium channels.[13][14] These channels are involved in various physiological processes, including neuronal excitability and hormone secretion. By inhibiting these channels, 1-octanol can modulate intracellular calcium levels. Specifically, it has been shown to inhibit capacitative calcium entry, a process crucial for replenishing intracellular calcium stores and sustaining cellular responses to stimuli.[15] This inhibition of calcium signaling could be a key mechanism behind its observed physiological effects. The deuteration in this compound is unlikely to alter this mechanism of action directly but may affect its duration of action due to slower metabolism.

Caption: Inhibition of T-type calcium channels by this compound.

Conclusion

This technical guide provides essential information on the safety, handling, synthesis, and biological relevance of this compound. While specific data for the deuterated compound is limited, a conservative approach based on the properties of 1-octanol is recommended. The provided experimental outlines and pathway diagrams offer a foundational understanding for researchers working with this compound. Further studies are warranted to fully elucidate the specific toxicological and pharmacological profile of this compound.

References

- 1. salamandra.net [salamandra.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemos.de [chemos.de]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 10. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Octanol blocks fluid secretion by inhibition of capacitative calcium entry in rat mandibular salivary acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 1-Octanol-d2-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data for 1-Octanol. Specific data for its deuterated form, 1-Octanol-d2-1, is limited. The information presented for 1-Octanol should be used as a primary reference for safety and handling procedures, with the understanding that the toxicological and chemical properties are expected to be very similar.

Section 1: Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16D2O | PubChem[1] |

| Molecular Weight | 132.24 g/mol | PubChem[1] |

| IUPAC Name | 1,1-dideuteriooctan-1-ol | PubChem[1] |

| InChI Key | KBPLFHHGFOOTCA-MGVXTIMCSA-N | PubChem[1] |

Table 2: Physical and Chemical Properties of 1-Octanol

| Property | Value | Source |

| Appearance | Clear, colorless liquid with a penetrating aromatic odor.[2] | Multiple Sources[2][3][4] |

| Molecular Weight | 130.23 g/mol | PubChem[2] |

| Boiling Point | 196 °C (lit.) | Multiple Sources |

| Melting Point | -15 °C to -16 °C (lit.) | Multiple Sources[3] |

| Density | 0.827 g/mL at 25 °C (lit.) | Multiple Sources |

| Flash Point | 81 °C (closed cup) | PubChem[2] |

| Solubility in Water | 0.30 mg/L at 20°C (very poor)[4] | Multiple Sources[2][4] |

| Solubility in Organic Solvents | Miscible in ethanol and ether. | PubChem[2] |

| Vapor Pressure | Not Determined | Fisher Scientific[5] |

| Vapor Density | 4.5 | Fisher Scientific[5] |

| Autoignition Temperature | Not Available | |

| Explosive Limits | 0.2-30% by volume in air | PubChem[2] |

| Octanol/Water Partition Coefficient (log Kow) | 3.5 (23 °C) | Sigma-Aldrich |

Section 2: Toxicological Data

The toxicological data for 1-Octanol is summarized below. It is anticipated that this compound will exhibit similar toxicological properties.

Table 3: Acute Toxicity Data for 1-Octanol

| Route of Exposure | Species | Test | Value | Source |

| Oral | Rat | LD50 | >3200 mg/kg | Fisher Scientific[5] |

| Dermal | Rabbit | LD50 | >5000 mg/kg | Fisher Scientific[5] |

| Inhalation (vapor) | Rat | LC50 | >1203 ppm (6400 mg/m³) for 6 hours (no deaths observed) | PubChem[2] |

Table 4: Ecotoxicity Data for 1-Octanol

| Species | Test | Value | Exposure Time | Source |

| Fathead Minnow (Pimephales promelas) | LC50 | 13.3 mg/L | 96 hours | Sigma-Aldrich |

| Green Algae (Desmodesmus subspicatus) | ErC50 | 14 mg/L | 48 hours | Sigma-Aldrich |

Section 3: Hazard Identification and Safety Precautions

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.[6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6][8]

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Health Effects:

-

Inhalation: May cause coughing and sore throat.[4]

-

Skin Contact: May cause dry skin. The substance defats the skin, which may lead to dryness or cracking with repeated exposure.[4]

-

Eye Contact: Causes redness, pain, and serious eye irritation.[4]

-

Ingestion: May cause a burning sensation.[4] Aspiration into the lungs may result in chemical pneumonitis.[4]

Section 4: Experimental Protocols

Detailed experimental protocols for the generation of the cited safety data are typically found within the full study reports referenced by the suppliers of the safety data sheets. The following provides a general overview of the methodologies that would be employed.

OECD Test Guideline 203: Fish, Acute Toxicity Test This guideline outlines a method to assess the acute toxicity of a substance to fish in freshwater. The test involves exposing fish to the test substance for a 96-hour period. The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined. The test is conducted as a flow-through test, ensuring a constant concentration of the test substance.

Standard Draize Test (for skin irritation) This test is used to assess the skin irritation potential of a substance. A specific amount of the test substance is applied to a small patch of skin on a test animal, typically a rabbit. The site is then observed for signs of irritation, such as redness, swelling, and inflammation, over a period of time.

Section 5: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).[4][7]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[4][7]

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist.[6][9]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[5][6][9]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Seek medical attention.[4][6][9]

Fire Fighting Measures:

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Above 81°C, explosive vapor/air mixtures may be formed.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE.[6]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[6]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9]

Section 6: Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and use of this compound.

Caption: Workflow for the safe receipt, storage, handling, and disposal of this compound.

Caption: Logical flowchart for emergency response procedures for incidents involving this compound.

References

- 1. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

- 5. westliberty.edu [westliberty.edu]

- 6. chemos.de [chemos.de]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. How to use 1-octanol correctly_Chemicalbook [chemicalbook.com]

The Solubility Profile of 1-Octanol-d2-1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Octanol-d2-1, a deuterated form of 1-octanol, in various organic solvents. Given the critical role of solubility data in experimental design, particularly in drug development and formulation, this document compiles available information, presents it in a clear, comparative format, and outlines relevant experimental protocols. The inclusion of a deuterated species is of particular interest in pharmacokinetic and metabolic studies, where isotopic labeling can elucidate metabolic pathways and enhance drug stability.

Introduction to this compound and its Significance

1-Octanol is a straight-chain fatty alcohol widely used in the chemical and pharmaceutical industries as a solvent, surfactant, and flavoring agent. Its deuterated analogue, this compound (where two hydrogen atoms on the first carbon are replaced by deuterium), serves as a valuable tool in drug discovery and development. The substitution of hydrogen with deuterium, a stable isotope, can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving a drug's pharmacokinetic profile.[1][][3][4][5] Understanding the solubility of this deuterated compound is fundamental to its application in these studies, as it dictates the choice of appropriate solvent systems for in vitro and in vivo experiments.

While specific quantitative solubility data for this compound is not extensively available in public literature, the solubility characteristics are expected to be very similar to its non-deuterated counterpart, 1-octanol. The difference in solubility between a deuterated and a non-deuterated compound in the same solvent is generally minimal.

Quantitative Solubility Data

The following table summarizes the solubility of non-deuterated 1-octanol in a range of common organic solvents. This data serves as a strong proxy for the solubility of this compound. The term "miscible" indicates that the two liquids are soluble in each other in all proportions.

| Organic Solvent | IUPAC Name | Solubility of 1-Octanol |

| Ethanol | Ethanol | Miscible[6] |

| Diethyl Ether | Ethoxyethane | Miscible[6] |

| Chloroform | Trichloromethane | Miscible[7][8][9] |

| Carbon Tetrachloride | Tetrachloromethane | Soluble[6] |

| Acetone | Propan-2-one | Soluble |

| Methanol | Methanol | Miscible[10] |

| Hexane | Hexane | Soluble[11] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the visual determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is widely applicable and can be adapted for specific laboratory requirements.

Objective: To determine the qualitative solubility (e.g., miscible, soluble, partially soluble, insoluble) of this compound in a selection of organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, diethyl ether, acetone, hexane)

-

Glass test tubes with stoppers or screw caps

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, especially when working with volatile organic solvents.

-

Solvent Addition: Into a labeled test tube, add a specific volume (e.g., 2 mL) of the chosen organic solvent.

-

Analyte Addition: To the solvent, add a small, known volume (e.g., 0.1 mL or a few drops) of this compound.

-

Mixing: Stopper the test tube and vortex the mixture for approximately 30-60 seconds to ensure thorough mixing.[11]

-

Observation: Visually inspect the mixture against a contrasting background.

-

Miscible/Soluble: A clear, homogeneous solution with no visible phase separation.

-

Partially Soluble: The initial drops of the analyte dissolve, but further addition results in the formation of a second liquid layer or persistent cloudiness.[12]

-

Insoluble: Two distinct liquid layers are observed, and the analyte does not appear to dissolve in the solvent.

-

-

Incremental Addition (for miscibility): If the initial amount dissolves completely, continue adding the analyte in small increments, mixing after each addition, until a significant volume has been added or phase separation occurs. If no separation is observed even with a large proportion of the analyte, the substances are considered miscible.

-

Temperature Control (Optional): For more precise measurements, the solubility test can be conducted in a constant temperature bath set to a specific temperature (e.g., 25 °C).

-

Documentation: Record the observations for each solvent, noting the volumes used and the final solubility determination.

Visualization of Experimental Workflow

In the context of drug development, a primary application of deuterated compounds like this compound is in the assessment of metabolic stability. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for evaluating the metabolic stability of a deuterated compound compared to its non-deuterated analogue.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-Octanol | 111-87-5 [chemicalbook.com]

- 10. quora.com [quora.com]

- 11. chem.ws [chem.ws]

- 12. bellevuecollege.edu [bellevuecollege.edu]

The Weight of Stability: A Technical Guide to the Applications of Deuterated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular science and drug development, the pursuit of enhanced stability, predictable metabolism, and clearer analytical signals is perpetual. A powerful yet elegant strategy in this endeavor is the use of deuterium-labeled compounds. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass gives rise to a significant phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This fundamental principle underpins the diverse applications of deuterated molecules, including long-chain alcohols, in improving pharmacokinetic profiles of drugs, elucidating metabolic pathways, and enhancing the resolution of biophysical studies. This technical guide provides an in-depth exploration of the potential applications of deuterated long-chain alcohols, complete with quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Applications of Deuterated Long-Chain Alcohols

The unique properties of deuterated long-chain alcohols make them valuable tools across several scientific disciplines. Their applications primarily leverage the kinetic isotope effect to modulate metabolic processes or utilize their distinct mass for tracing and structural analysis.

Metabolic Tracers in Lipidomics

Deuterated long-chain alcohols serve as excellent metabolic tracers for studying lipid metabolism. When introduced into biological systems, they can be metabolized and incorporated into various lipid species. Their increased mass allows for their fate to be tracked using mass spectrometry without the need for radioactive labeling. This approach is instrumental in quantifying the turnover rates of individual lipids in different organs and understanding the dynamics of lipid homeostasis. For instance, deuterium oxide (D₂O) can be administered to label a wide range of lipids, allowing for the investigation of deuterium uptake in various lipid classes across different tissues.

Probes in Biophysical Studies of Membranes

The significant difference in the neutron scattering length between hydrogen and deuterium makes deuterated long-chain alcohols and the lipids derived from them invaluable for neutron scattering studies of biological membranes. By selectively deuterating parts of a lipid molecule (e.g., the acyl chains derived from a long-chain alcohol) and using contrast variation with mixtures of H₂O and D₂O, researchers can effectively "highlight" or "mask" different components of a membrane to study its structure and dynamics. This technique provides detailed information on the location of molecules within the bilayer, membrane thickness, and the behavior of membrane-associated proteins. Similarly, in nuclear magnetic resonance (NMR) spectroscopy, deuteration simplifies complex spectra, aiding in the structural elucidation of membrane components.

Internal Standards for Quantitative Mass Spectrometry

In quantitative analytical chemistry, particularly in mass spectrometry-based lipidomics, deuterated long-chain alcohols and their derivatives are considered the gold standard for use as internal standards. Since they are chemically identical to their non-deuterated counterparts, they exhibit the same extraction efficiency, ionization response, and chromatographic retention times. However, their difference in mass allows them to be distinguished from the endogenous analyte. By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the target lipid.

Drug Development and Pharmacokinetics

Incorporating deuterium into drug molecules, including those with long-chain alcohol moieties, can significantly improve their pharmacokinetic properties. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down. This can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve - AUC), and lower clearance rates.[1][2] Such modifications can result in a more favorable dosing regimen, reduced side effects by minimizing the formation of toxic metabolites, and overall enhanced therapeutic efficacy.[3][4]

Quantitative Data on the Effects of Deuteration

The following tables summarize quantitative data illustrating the impact of deuteration on pharmacokinetic parameters and enzymatic reactions, which are central to the applications of deuterated long-chain alcohols.

Table 1: Pharmacokinetic Profile of Intravenously Administered d₉-Methadone vs. Methadone in Mice

| Parameter | d₉-Methadone | Methadone | Fold Change |

| AUC (Area Under the Curve) | Value not explicitly stated, but 5.7-fold increase reported | Baseline | 5.7 |

| Cmax (Maximum Concentration) | Value not explicitly stated, but 4.4-fold increase reported | Baseline | 4.4 |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | 0.17 |

| Data sourced from a study on d₉-methadone, which contains deuterated methyl groups, illustrating the in-vivo consequences of the kinetic isotope effect.[1] |

Table 2: Kinetic Isotope Effects (KIEs) for Alcohol Dehydrogenase

| Substrate/Enzyme System | KIE (kH/kD) | Reference |

| Yeast Alcohol Dehydrogenase (V/K for 2-propanol) | Decreases from ~1.4 above pK of 8.8 | [5] |

| Liver Alcohol Dehydrogenase (V/K for cyclohexanol) | Intrinsic KIE calculated as 6.3 | [5] |

| Galactose Oxidase (with galactose) | 21 | [6] |

| Galactose Oxidase (with 4-NO₂-benzyl alcohol) | 12 | [6] |

| Galactose Oxidase (with 4-CH₃O-benzyl alcohol) | 4.3 | [6] |